molecular formula C36H70O4S B087046 Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate CAS No. 13103-52-1

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate

Cat. No.: B087046
CAS No.: 13103-52-1
M. Wt: 599 g/mol
InChI Key: RRZCFXQTVDJDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate is an organic compound with the molecular formula C36H70O4S and a molecular weight of 599. This compound is known for its unique structure, which includes a sulfur atom and an oxygen atom. It is typically a yellow to deep red liquid with low volatility at room temperature and is known for its good thermal stability and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate is commonly synthesized through the reaction of metal octadecyl thiol with propionic anhydride. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure compound. The final product is tested for quality and purity before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes involved in cholesterol synthesis and tumor growth. The compound’s sulfur and oxygen atoms play a crucial role in its binding to these molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Lauryl stearyl 3,3’-thiodipropionate
  • 3,3’-Thiobispropionic acid 1-dodecyl 1’-octadecyl ester
  • 3-[2-[(Lauryloxy)carbonyl]ethylthio]propionic acid stearyl ester

Uniqueness

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate stands out due to its unique combination of a long alkyl chain and a thioester functional group. This structure imparts excellent thermal stability and chemical resistance, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-32-40-36(38)30-34-41-33-29-35(37)39-31-27-25-23-21-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZCFXQTVDJDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065353
Record name Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13103-52-1
Record name Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13103-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl stearyl 3,3'-thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lauryl stearyl thiodipropionate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J76U97K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.